

A Technical Guide to the Spectroscopic Data of 3,3-Difluorocyclobutanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Difluorocyclobutanone

Cat. No.: B595554

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,3-difluorocyclobutanone**, a valuable building block in medicinal chemistry. The unique properties imparted by the gem-difluoro group make this compound a subject of increasing interest in the development of novel therapeutics. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,3-difluorocyclobutanone** ($C_4H_4F_2O$).

Table 1: 1H NMR Data (400 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.45	t	4H	13.2	CH ₂

Table 2: ^{13}C NMR Data (101 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
203.4	t	4.1	C=O
118.9	t	283.8	CF ₂
47.6	s	-	CH ₂

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-94.3	s	-	CF ₂

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
1824	Strong	C=O stretch
1265	Strong	C-F stretch
1060	Strong	C-F stretch

Table 5: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
106.02	100	[M] ⁺
78.01	45	[M-CO] ⁺
50.00	80	[C ₂ H ₂ F ₂] ⁺

Experimental Protocols

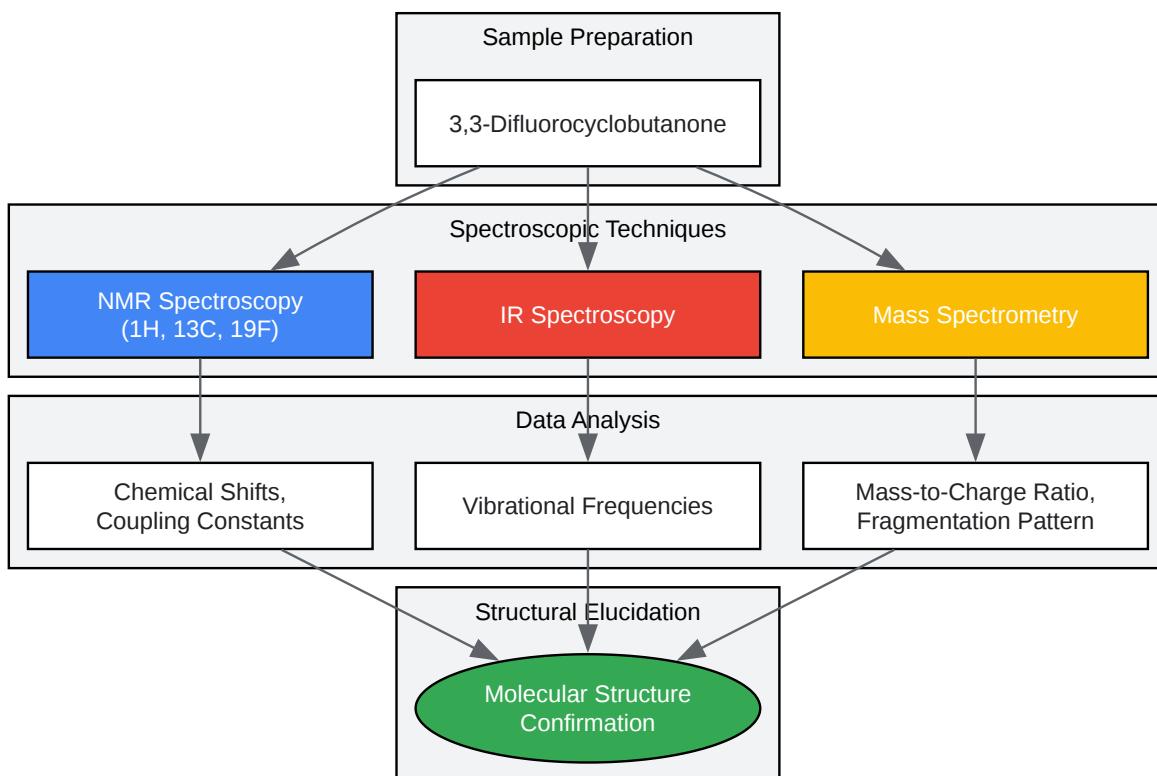
The following protocols describe the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance 400 spectrometer.
- Sample Preparation: 10-20 mg of **3,3-difluorocyclobutanone** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: The proton spectrum was acquired at 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: The carbon spectrum was acquired at 101 MHz with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. A total of 1024 scans were accumulated.
- ^{19}F NMR Acquisition: The fluorine spectrum was acquired at 376 MHz with proton decoupling. A spectral width of 200 ppm was used, with an acquisition time of 1 second and a relaxation delay of 1 second. 64 scans were averaged.
- Data Processing: All spectra were processed using standard Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00 for ^1H and ^{13}C NMR).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small drop of neat **3,3-difluorocyclobutanone** was placed directly onto the diamond ATR crystal.


- Data Acquisition: The spectrum was recorded over a range of 4000-400 cm^{-1} . 32 scans were co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement and automatically subtracted.
- Data Processing: The resulting transmittance spectrum was converted to absorbance. The reported peaks correspond to the major absorption bands.

Mass Spectrometry (MS)

- Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
- Sample Introduction: A dilute solution of **3,3-difluorocyclobutanone** in methanol was introduced into the instrument via direct infusion.
- Data Acquisition: The mass spectrum was acquired in positive ion mode over a mass range of m/z 40-200. The electron energy was set to 70 eV.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The monoisotopic mass of the parent molecule is calculated to be 106.0230 g/mol [1].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3,3-difluorocyclobutanone**.

[Click to download full resolution via product page](#)

Workflow for the spectroscopic analysis of **3,3-Difluorocyclobutanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Difluorocyclobutanone | C4H4F2O | CID 72207525 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3,3-Difluorocyclobutanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595554#spectroscopic-data-of-3-3-difluorocyclobutanone-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com